molecular formula C11H14N2O B112910 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one CAS No. 69131-43-7

1-(3-Amino-2-methylphenyl)pyrrolidin-2-one

Cat. No. B112910
CAS RN: 69131-43-7
M. Wt: 190.24 g/mol
InChI Key: ZIAORLULYDTYAK-UHFFFAOYSA-N
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Description

1-(3-Amino-2-methylphenyl)pyrrolidin-2-one is a biochemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 . It is typically available in powder form .


Molecular Structure Analysis

The InChI code for 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one is 1S/C11H14N2O/c1-8-9(12)4-2-5-10(8)13-7-3-6-11(13)14/h2,4-5H,3,6-7,12H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement and bonding of its atoms.

Scientific Research Applications

Drug Discovery

The pyrrolidine ring, which is a part of the “1-(3-Amino-2-methylphenyl)pyrrolidin-2-one” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis of Biologically Active Compounds

Pyrrolidine derivatives, including pyrrolidine-2-one, are reported in the literature as bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Synthesis of 1,5-Substituted Pyrrolidin-2-ones

A straightforward synthetic route to pharmacologically important 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes bearing an ester group as one of the acceptor substituents has been developed . This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .

Synthesis of Nitrogen-containing Polycyclic Compounds

The resulting di- and trisubstituted pyrrolidin-2-ones can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology, such as benz [g]indolizidine derivatives .

Inhibitors of Histone Deacetylases

1,5-Diarylpyrrolidin-2-ones have been found to be selective and effective inhibitors of histone deacetylases 5 and 6 . These enzymes are involved in the regulation of gene expression and are targets for cancer therapy.

Cannabinoid Receptor 1 Inhibitors

1,5-Diarylpyrrolidin-2-ones have also been found to be effective inhibitors of the cannabinoid receptor 1 (CB1) . This receptor is involved in various physiological processes, including appetite regulation and pain sensation, and is a target for the treatment of obesity and neuropathic pain.

Future Directions

The future directions for research and applications of 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one are not explicitly stated in the available literature. Given its biochemical nature, it may have potential applications in proteomics research . Further studies are needed to explore its properties and potential uses.

properties

IUPAC Name

1-(3-amino-2-methylphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8-9(12)4-2-5-10(8)13-7-3-6-11(13)14/h2,4-5H,3,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIAORLULYDTYAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N2CCCC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00516777
Record name 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Amino-2-methylphenyl)pyrrolidin-2-one

CAS RN

69131-43-7
Record name 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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